Cas no 1246912-24-2 (Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate)

Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate is a chiral amino acid ester derivative featuring a 2,3-dimethylpyridyl-substituted phenyl group. This compound is of interest in pharmaceutical and organic synthesis due to its structural complexity and potential as a building block for bioactive molecules. The (2S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis. The presence of both amino and ester functional groups allows for further derivatization, enhancing its utility in peptide and small-molecule drug development. Its aromatic pyridyl moiety may contribute to binding interactions in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive groups.
Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate structure
1246912-24-2 structure
Product Name:Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate
CAS No:1246912-24-2
MF:C17H20N2O2
MW:284.352904319763
CID:4691070
Update Time:2025-05-19

Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl (s)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate
    • Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate
    • Inchi: 1S/C17H20N2O2/c1-11-12(2)19-9-8-15(11)14-6-4-13(5-7-14)10-16(18)17(20)21-3/h4-9,16H,10,18H2,1-3H3/t16-/m0/s1
    • InChI Key: KHONQNXQXZDOFB-INIZCTEOSA-N
    • SMILES: O(C)C([C@H](CC1C=CC(=CC=1)C1C=CN=C(C)C=1C)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Topological Polar Surface Area: 65.2

Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0197-1g
methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenyl)propanoate
1246912-24-2 95%
1g
$1240 2023-09-07

Additional information on Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate

Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate and Its Significance in Modern Chemical Biology

Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate, with the CAS number 1246912-24-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and therapeutic development.

The molecular structure of Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate features a chiral center at the 2S configuration, which is a critical aspect for its biological activity. The presence of this stereochemical feature allows for selective interactions with biological targets, enhancing its potential as a lead compound in the development of enantiomerically pure pharmaceuticals. The aromatic ring system, particularly the phenyl ring substituted with a 2,3-dimethylpyridine moiety, contributes to the compound's binding affinity and specificity towards certain enzymes and receptors.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease-related pathways. Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate has been identified as a promising candidate in this context due to its ability to modulate key biological processes. Studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in inflammation and cancer progression. The precise interaction between the chiral center and the biological target underscores the importance of stereochemistry in drug design.

The pharmacological properties of Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate have been further explored through computational modeling and experimental validation. These studies have revealed that the compound's binding mode to its target proteins is highly specific, which minimizes off-target effects. This specificity is crucial for developing drugs with improved safety profiles. Additionally, the compound's solubility and metabolic stability have been optimized through structural modifications, making it a viable candidate for further preclinical development.

One of the most exciting aspects of Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate is its potential application in treating neurodegenerative diseases. Recent research has demonstrated that this compound can cross the blood-brain barrier and interact with neural receptors involved in cognitive function. The ability to modulate these receptors without causing significant side effects makes it an attractive option for developing novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease. Further preclinical studies are ongoing to evaluate its efficacy and safety profile in animal models.

The synthesis of Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving this goal. These synthetic strategies not only improve the yield but also ensure that the final product meets the stringent requirements for pharmaceutical applications.

The future prospects of Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate are promising. Ongoing research aims to explore its potential in other therapeutic areas, such as infectious diseases and metabolic disorders. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. The development of innovative drug delivery systems will also play a crucial role in enhancing the therapeutic efficacy of this compound.

In conclusion, Methyl (2S)-2-amino-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate is a remarkable compound with significant potential in modern chemical biology. Its unique structural features and biological activities make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity.

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